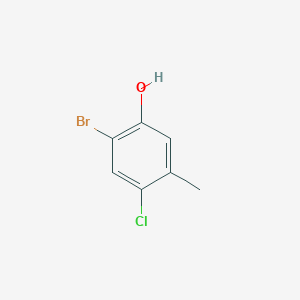

2-溴-4-氯-5-甲基苯酚

描述

2-Bromo-4-chloro-5-methylphenol is a chemical compound with the molecular formula C7H6BrClO . It has an average mass of 221.479 Da and a monoisotopic mass of 219.929047 Da . It is a solid at room temperature .

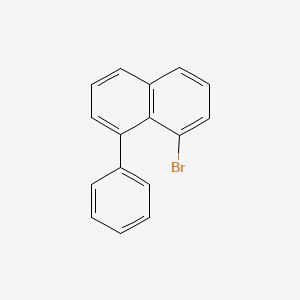

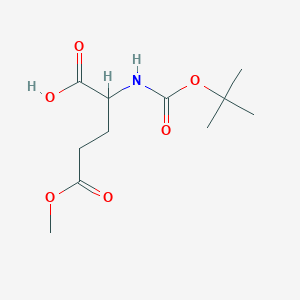

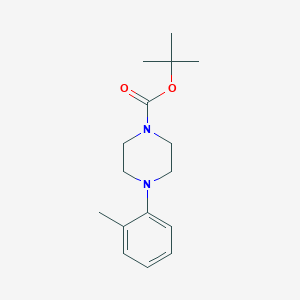

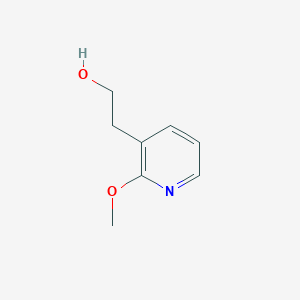

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-5-methylphenol consists of a phenol group with bromine, chlorine, and methyl substituents . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Physical and Chemical Properties Analysis

2-Bromo-4-chloro-5-methylphenol has a density of 1.7±0.1 g/cm3, a boiling point of 253.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 45.5±0.3 cm3 and a molar volume of 132.3±3.0 cm3 . The compound has a polar surface area of 20 Å2 and a polarizability of 18.1±0.5 10-24 cm3 .科学研究应用

食品科学应用

奶酪中的化学污染:2-溴-4-甲基苯酚被认为是盐水腌制豪达奶酪中化学污染的元凶。这种化合物在奶酪表面被发现,浓度范围为 1 至 25 μg/kg。有人提出,它是由 4-甲基苯酚和用于奶酪制造的盐水中活性溴产生的 (Mills 等人,1997 年)。

葡萄酒污染和异味:在葡萄酒中,2-氯-6-甲基苯酚等与 2-溴-4-氯-5-甲基苯酚密切相关的化合物已被确定为商业葡萄酒中污染和异味的根源。针对这些化合物开发的分析方法有助于了解它们对葡萄酒质量的影响 (Capone 等人,2010 年)。

化学和合成

合成和结构分析:已经对涉及 2-溴-4-氯-5-甲基苯酚的化合物的合成和结构分析进行了研究。例如,它与 Cu(OAc)2·4H2O 或 VOSO4·3H2O 的反应导致了具有特定几何形状的化合物的产生,证明了它在创建复杂化学结构中的效用 (Takjoo 等人,2013 年)。

光反应机制:已经使用低温基质隔离红外光谱研究了 2-溴-4-氯-5-甲基苯酚等化合物的 photoreaction 机制,提供了对其在不同条件下的化学行为的见解 (Akai 等人,2002 年)。

环境科学

废水处理中的降解:该化合物的类似物,如 2-氯-5-甲基苯酚,已经对其在废水处理中的降解能力进行了研究。此类研究对于了解如何在环境环境中分解这些化合物至关重要 (Sreekanth 等人,2009 年)。

水处理中的溴化反应:与 2-溴-4-氯-5-甲基苯酚密切相关的酚类的溴化反应动力学在水处理过程中非常重要。了解这些反应有助于优化水净化方法 (Gallard 等人,2003 年)。

材料科学

- 聚合中的催化:已经证明,涉及 2-溴-4-氯-5-甲基苯酚的某些化合物的合成和结构表征在聚合催化中是有效的。这证明了其在材料科学和工程中的潜在应用 (Chen 等人,1997 年)。

安全和危害

2-Bromo-4-chloro-5-methylphenol may cause severe skin burns and eye damage. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

作用机制

Target of Action

2-Bromo-4-chloro-5-methylphenol is a derivative of phenol, which is known to have bactericidal properties . The primary targets of this compound are likely to be bacterial cell membranes .

Mode of Action

The compound interacts with the bacterial cell membrane, leading to its destruction . This interaction disrupts the integrity of the cell membrane, causing leakage of cellular contents and eventually cell death .

Biochemical Pathways

Phenols are known to disrupt protein function and cellular metabolism, leading to cell death .

Result of Action

The primary result of the action of 2-Bromo-4-chloro-5-methylphenol is the death of bacterial cells due to the disruption of their cell membranes . This can lead to the elimination of bacterial infections.

属性

IUPAC Name |

2-bromo-4-chloro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQPDQPXSXQGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3082210.png)

![3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B3082218.png)

![6-ethyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3082224.png)

![Methyl (2E)-3-[6-(trifluoromethyl)pyridin-3-YL]prop-2-enoate](/img/structure/B3082238.png)

![3-(Phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3082250.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3082271.png)

![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)